molecular formula C13H25NO2 B12575867 2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]- CAS No. 191937-01-6

2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]-

Cat. No.: B12575867
CAS No.: 191937-01-6
M. Wt: 227.34 g/mol
InChI Key: UFOZFVZWQFRZDS-UHFFFAOYSA-N
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Description

2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]- is an organic compound with the molecular formula C₁₃H₂₅NO₂ It is a derivative of pentanone, featuring a cyclohexyl group and a hydroxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]- typically involves the reaction of cyclohexylamine with 2-pentanone under controlled conditions. The reaction is facilitated by the presence of a catalyst, often an acid or base, to promote the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. The use of advanced technologies, such as flow reactors, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can react with the hydroxyethylamino group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, such as metabolic or signaling pathways in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Pentanone, 1-cyclohexyl-: Lacks the hydroxyethylamino group, resulting in different chemical properties and reactivity.

    2-Pentanone, 5-[(2-hydroxyethyl)amino]-: Similar structure but without the cyclohexyl group, affecting its interactions and applications.

Uniqueness

The presence of both the cyclohexyl and hydroxyethylamino groups in 2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]- makes it unique in terms of its chemical reactivity and potential applications. These structural features enable specific interactions and reactions that are not possible with simpler analogs.

Properties

CAS No.

191937-01-6

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

1-cyclohexyl-5-(2-hydroxyethylamino)pentan-2-one

InChI

InChI=1S/C13H25NO2/c15-10-9-14-8-4-7-13(16)11-12-5-2-1-3-6-12/h12,14-15H,1-11H2

InChI Key

UFOZFVZWQFRZDS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(=O)CCCNCCO

Origin of Product

United States

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